REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].[ClH:10].[H][H]>[Pd].CO>[ClH:10].[OH:9][C:5]1[CH:4]=[C:3]([CH2:1][NH2:2])[CH:8]=[CH:7][CH:6]=1 |f:5.6|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
16.66 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice bath for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
(about 10 h)
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with methanol (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Remaining volatiles were removed
|
Type
|
CUSTOM
|
Details
|
by evaporating the residue twice from 50 mL portions of absolute ethanol
|
Type
|
DISSOLUTION
|
Details
|
The crude amine hydrochloride, essentially free of residual HCl, was dissolved
|
Type
|
TEMPERATURE
|
Details
|
with warming in a minimum amount of absolute ethanol (˜80 mL)
|
Type
|
ADDITION
|
Details
|
the stirred solution was diluted with anhydrous diethyl ether (500 mL)
|
Type
|
FILTRATION
|
Details
|
the colorless crystalline product was filtered off
|
Type
|
WASH
|
Details
|
washed with anhydrous diethyl ether (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC=1C=C(C=CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: PERCENTYIELD | 80.9% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |